REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:7]=[CH:6][S:5][CH:4]=1.[Br:8][CH2:9]CO.OS([O-])(=O)=O.[Na+]>C1(C)C=CC=CC=1>[Br:8][CH2:9][CH2:1][O:2][C:3]1[CH:7]=[CH:6][S:5][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
COC1=CSC=C1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
DISTILLATION
|
Details
|
methanol was distilled off
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
WASH
|
Details
|
washed with water and diethylether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation
|
Type
|
CUSTOM
|
Details
|
a brown liquid was obtained which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel using
|
Type
|
ADDITION
|
Details
|
a mixture of CCl4 and CHCl3 (9:1) as the eluent
|
Type
|
CUSTOM
|
Details
|
An oil was recovered which
|
Type
|
CUSTOM
|
Details
|
was further purified by recrystallization in methanol
|
Type
|
CUSTOM
|
Details
|
White crystals were then obtained with a yield of 67%
|
Name
|
|
Type
|
|
Smiles
|
BrCCOC1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |